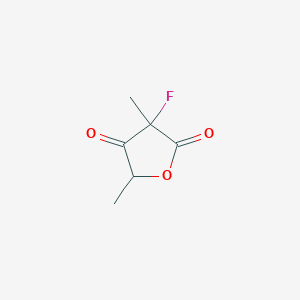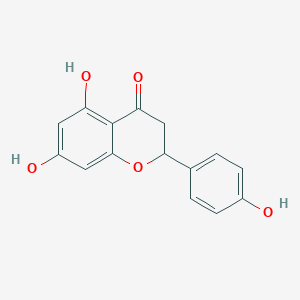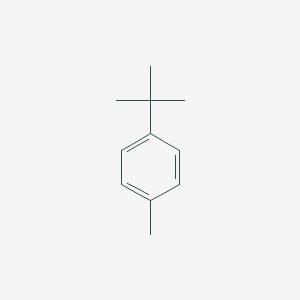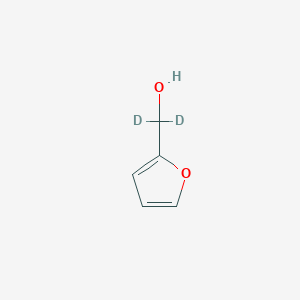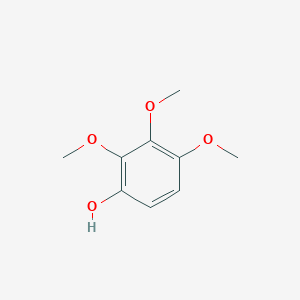
2,3,4-Trimethoxyphenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2,3,4-Trimethoxyphenol, such as polyhydroxyl oligothiophenes and other derivatives, typically involves complex chemical reactions. For instance, the synthesis of polyhydroxyl oligothiophenes was achieved through palladium-catalyzed cross-coupling of trimethylstannanes and bromo derivatives, followed by deprotection of hydroxyl groups in acidic medium (Barbarella & Zambianchi, 1994). Another study on the synthesis of related compounds utilized 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol (Mary et al., 2015).
Molecular Structure Analysis
The molecular structure of 2,3,4-Trimethoxyphenol and its derivatives has been explored through techniques like X-ray diffraction and density functional methods. For example, the molecular structure of a related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was confirmed using IR and single crystal X-ray diffraction studies (Mary et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 2,3,4-Trimethoxyphenol derivatives are complex and can include processes such as cyclization reactions and transesterification techniques. For instance, 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives were synthesized by cyclization reaction of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide (Jin et al., 2006).
Wissenschaftliche Forschungsanwendungen
1. Use in Synthesis and Structural Formation
2,3,4-Trimethoxyphenol derivatives are frequently used in the synthesis of various compounds due to their unique structural properties. The 3,4,5-trimethoxyphenyl substituent, closely related to 2,3,4-trimethoxyphenol, is commonly found in natural products. Its introduction via carbon-carbon bond-forming reactions has been shown to be efficient. Specifically, the methylation of 2,3,4-trimethoxyphenyl bromide has been effectively achieved after lithiation, demonstrating its utility in forming complex molecules (Hoye & Kaese, 1982). Furthermore, the selective O-demethylation observed during the bromination of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone underscores the compound's reactivity and potential for creating bromophenol derivatives through a controlled process (Çetinkaya et al., 2011).
2. Role in Anticancer Activity
The trimethoxyphenyl moiety, similar to 2,3,4-trimethoxyphenol, is a significant structure in anticancer drug discovery, owing to its presence in numerous vital natural products. Research on indole-trimethoxyphenyl derivatives has shown promising anticancer activity, indicating the potential utility of trimethoxyphenyl compounds, like 2,3,4-trimethoxyphenol, in developing potent anticancer agents. The structure-activity relationship of these compounds has highlighted their effectiveness against a variety of cancer cell lines, emphasizing the importance of this structural motif in medicinal chemistry (McCarthy et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3,4-trimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNIGWWQYXBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345308 | |
| Record name | 2,3,4-Trimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trimethoxyphenol | |
CAS RN |
19676-64-3 | |
| Record name | 2,3,4-Trimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


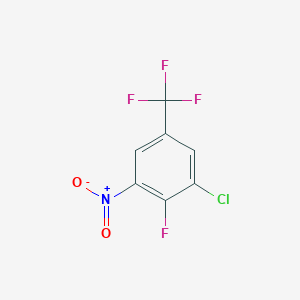
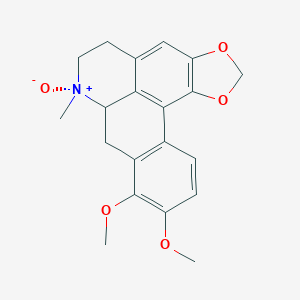
![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)
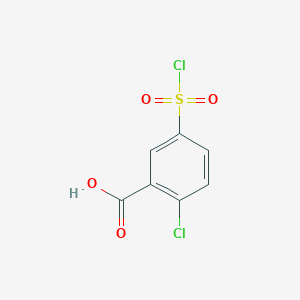
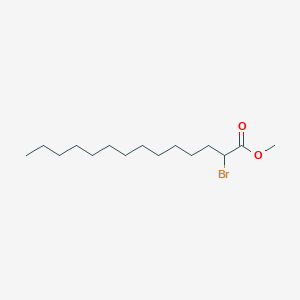
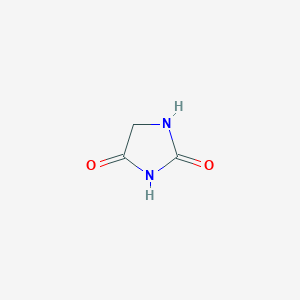
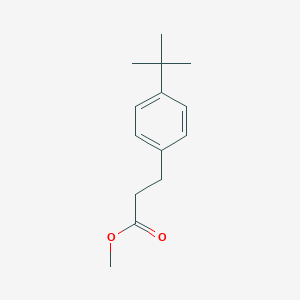
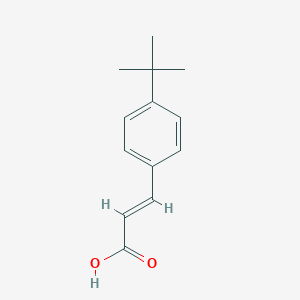
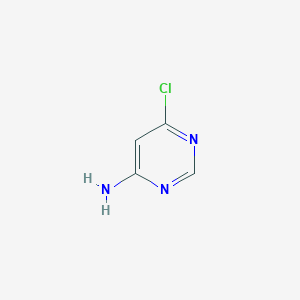
![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)
